REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]2[CH2:9][N:8]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=3)(=[O:12])=[O:11])[CH2:7][C:5]2(O)[N:6]=1.CS(Cl)(=O)=O.C(N(CC)CC)C>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[CH2:9][N:8]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=3)(=[O:11])=[O:12])[CH2:7][C:5]=2[N:6]=1
|
Name
|
product
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC2C(N1)(CN(C2)S(=O)(=O)C2=CC=C(C=C2)C)O
|
Name
|
|
Quantity
|
0.074 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by preparative thin layer chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)CN(C2)S(=O)(=O)C2=CC=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |